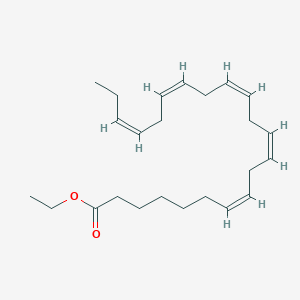

Ethyl all cis-7,10,13,16,19-Docosapentaénoate

Vue d'ensemble

Description

L'éthyl ester d'acide docosapentaénoïque est un dérivé de l'acide docosapentaénoïque, un acide gras oméga-3 présent dans les huiles de poisson. Il s'agit d'un acide gras polyinsaturé comportant 22 atomes de carbone et 5 doubles liaisons. Ce composé est souvent utilisé dans les compléments alimentaires en raison de ses bienfaits potentiels pour la santé, notamment ses effets anti-inflammatoires et cardioprotecteurs .

Applications De Recherche Scientifique

Docosapentaenoic Acid ethyl ester has a wide range of applications in scientific research:

Mécanisme D'action

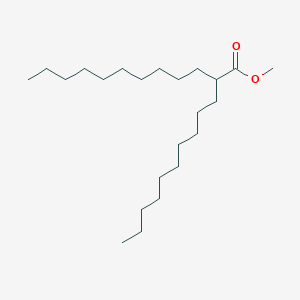

Ethyl all cis-7,10,13,16,19-Docosapentaenoate, also known as DPA Ethyl Ester, is a long-chain polyunsaturated fatty acid ester . This compound is notable for its structure, featuring five cis-configured double bonds at positions 7, 10, 13, 16, and 19 within a 22-carbon skeleton .

Target of Action

It is known that polyunsaturated fatty acids (pufas) like dpa ethyl ester often interact with a variety of cellular receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .

Mode of Action

It is known that pufas can incorporate into cell membranes, altering their fluidity, and influencing the function of membrane-bound proteins . They can also serve as precursors to a variety of bioactive lipid mediators, which can have potent effects on inflammation, platelet aggregation, and other physiological processes .

Biochemical Pathways

DPA Ethyl Ester likely affects multiple biochemical pathways due to its role as a PUFA. It may influence the synthesis of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes . These compounds play key roles in inflammation, immune response, and other physiological processes .

Pharmacokinetics

It is known that fatty acid ethyl esters like dpa ethyl ester are often used as dietary supplements because they are more resistant to oxidation than unesterified fatty acids, potentially improving their bioavailability .

Result of Action

The molecular and cellular effects of DPA Ethyl Ester are likely diverse, given the wide range of processes influenced by PUFAs. For instance, it may help prevent the deposition of fats in blood vessel walls, thereby preventing the formation and progression of atherosclerosis and preventing cardiovascular diseases such as cerebral thrombosis, cerebral hemorrhage, and hypertension .

Action Environment

The action, efficacy, and stability of DPA Ethyl Ester can be influenced by various environmental factors. For instance, exposure to light, air, and heat can promote the oxidation of PUFAs, potentially reducing their efficacy . Therefore, DPA Ethyl Ester is often stored under inert gas and at temperatures below 0°C .

Analyse Biochimique

Biochemical Properties

It is known to be an ethyl derivative of all-cis-7,10,13,16,19-Docosapentaenoic Acid (D494460), a fatty acid derived from fish oils . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.

Cellular Effects

It is known that polyunsaturated fatty acids can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is light sensitive, air sensitive, and heat sensitive .

Dosage Effects in Animal Models

It is known that polyunsaturated fatty acids can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely involved in lipid metabolism pathways, interacting with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is known that fatty acids can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éthyl ester d'acide docosapentaénoïque peut être synthétisé par transestérification de l'acide docosapentaénoïque avec de l'éthanol. La réaction implique généralement un catalyseur acide ou basique. Par exemple, la transestérification catalysée par un acide peut être réalisée à l'aide d'acide sulfurique à 70 °C pendant 2 heures .

Méthodes de production industrielle : La production industrielle d'éthyl ester d'acide docosapentaénoïque implique souvent une chromatographie liquide haute performance (CLHP) pour la purification. Le procédé consiste à traiter l'huile contenant de l'acide docosapentaénoïque avec de l'éthanol et de l'hydroxyde de potassium dans l'hexane, puis à la purifier par CLHP avec un éluant méthanol/eau .

Analyse Des Réactions Chimiques

Types de réactions : L'éthyl ester d'acide docosapentaénoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples.

Substitution : Le groupe éthyl ester peut être remplacé par d'autres groupes par des réactions de substitution nucléophile

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent l'oxygène et les peroxydes.

Réduction : De l'hydrogène gazeux avec un catalyseur métallique tel que le palladium peut être utilisé.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en conditions basiques

Principaux produits :

Oxydation : Hydroperoxydes et autres dérivés oxydés.

Réduction : Esters d'acides gras saturés.

Substitution : Divers esters substitués selon le nucléophile utilisé

Applications de la recherche scientifique

L'éthyl ester d'acide docosapentaénoïque a un large éventail d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la formulation de compléments alimentaires et d'aliments fonctionnels.

Mécanisme d'action

L'éthyl ester d'acide docosapentaénoïque exerce ses effets par plusieurs mécanismes :

Augmentation de la β-oxydation : Améliore la dégradation des acides gras dans le foie.

Inhibition de l'acyl-CoA1,2-diacylglycérol acyltransférase (DGAT) : Réduit la synthèse des triglycérides.

Diminution de la lipogenèse : Réduit la production de nouveaux acides gras dans le foie.

Augmentation de l'activité de la lipoprotéine lipase plasmatique : Améliore la clairance des triglycérides dans la circulation sanguine

Comparaison Avec Des Composés Similaires

L'éthyl ester d'acide docosapentaénoïque est similaire à d'autres acides gras oméga-3 tels que l'acide eicosapentaénoïque et l'acide docosahexaénoïque. Il possède des propriétés uniques :

Acide eicosapentaénoïque : Contient 20 atomes de carbone et 5 doubles liaisons.

Acide docosahexaénoïque : Contient 22 atomes de carbone et 6 doubles liaisons.

Composés similaires

- Acide eicosapentaénoïque

- Acide docosahexaénoïque

- Acide arachidonique

- Acide adrénique

Propriétés

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQUSNNIFZJAP-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119818-40-5 | |

| Record name | Docosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.